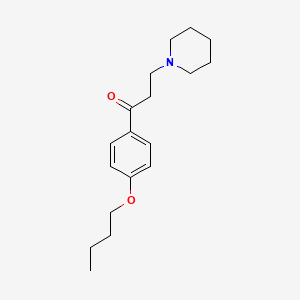
Dyclonine
Vue d'ensemble
Description
Le Dyclonine est un anesthésique local topique principalement utilisé pour soulager la douleur et les démangeaisons causées par des brûlures mineures, des piqûres d’insectes ou des irritations. Il est également utilisé pour anesthésier les muqueuses avant les procédures endoscopiques et pour supprimer le réflexe nauséeux et d’autres réflexes laryngés et œsophagiens afin de faciliter l’examen ou les procédures dentaires. Le this compound est l’ingrédient actif des pastilles pour la gorge en vente libre comme les Sucrets et certaines variétés de vaporisateur pour le mal de gorge Cepacol .
Applications De Recherche Scientifique
Dyclonine has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of local anesthetics and their interactions with various receptors.
Medicine: Primarily used as a topical anesthetic for pain relief in dental procedures, endoscopy, and minor burns.
Industry: Employed in the formulation of over-the-counter products like throat lozenges and sore throat sprays.
Mécanisme D'action
Le Dyclonine exerce ses effets en bloquant à la fois l’initiation et la conduction des impulsions nerveuses. Il diminue la perméabilité de la membrane neuronale aux ions sodium, ce qui stabilise la membrane et inhibe la dépolarisation. Cela entraîne l’échec d’un potentiel d’action propagé et le blocage de la conduction qui s’ensuit . Les principales cibles moléculaires sont les canaux ioniques sodium dans les membranes neuronales.
Composés similaires :
Lidocaïne : Un autre anesthésique local utilisé pour des applications similaires, mais qui diffère par sa structure chimique et sa durée d’action.
Benzocaïne : Un anesthésique local couramment utilisé dans les produits topiques pour le soulagement de la douleur.
Procaïne : Connu pour son utilisation dans les procédures dentaires, mais sa durée d’action est plus courte que celle du this compound.
Unicité du this compound : Le this compound est unique dans sa structure chimique, étant une cétone plutôt qu’un ester ou un amide comme de nombreux autres anesthésiques locaux. Cela lui confère un profil distinct en termes de durée d’action et d’effets secondaires potentiels .
Analyse Biochimique
Biochemical Properties
Dyclonine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with the mitochondrial protein frataxin. This compound has been shown to increase the transcript and protein levels of frataxin in cells and animal models. Additionally, this compound interacts with iron-sulfur enzymes such as aconitase and succinate dehydrogenase, rescuing their deficiencies in frataxin-deficient cells .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound induces the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcription factor, which binds to an upstream response element in the frataxin locus. This interaction leads to increased expression of frataxin, which plays a crucial role in cellular antioxidant defense and iron-sulfur cluster synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of histone methyltransferase G9a, which is known to methylate histone H3K9 and silence frataxin chromatin. By inhibiting G9a, this compound prevents the silencing of frataxin and promotes its expression. Additionally, this compound’s induction of the Nrf2 transcription factor further enhances frataxin expression, contributing to its protective effects in frataxin-deficient cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability and sustained activity in various studies. Chronic dosing of this compound in animal models has shown long-term benefits, such as preventing performance decline in balance beam studies. These findings suggest that this compound maintains its efficacy over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models Dose-dependent increases in frataxin transcript and protein levels have been observed in frataxin-deficient cells and brains of animal modelsTherefore, careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to iron-sulfur cluster synthesis and antioxidant defense. By increasing the expression of frataxin, this compound enhances the activity of iron-sulfur enzymes such as aconitase and succinate dehydrogenase. These enzymes play critical roles in cellular metabolism and energy production. Additionally, this compound’s induction of the Nrf2 transcription factor contributes to its effects on metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. The precise transport and distribution of this compound are essential for its effective action and therapeutic benefits .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These mechanisms ensure that this compound reaches its intended sites of action, where it can exert its effects on cellular processes and biomolecules .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de dyclonine commence généralement par le phénol comme matière première. Le processus implique plusieurs étapes :
Éthérification : Le phénol réagit avec le bromure de n-butyle pour produire du benzène butyle.
Acétylation : Le benzène butyle est ensuite mis à réagir avec le chlorure de 3-chloropropionyle en présence d’un catalyseur pour former la 3-chloro-4’-butoxypropiophénone.
Condensation : La dernière étape consiste à faire réagir la 3-chloro-4’-butoxypropiophénone avec le chlorhydrate de pipéridine en présence de triéthylamine pour obtenir le chlorhydrate de this compound
Méthodes de production industrielle : La production industrielle de chlorhydrate de this compound suit une voie de synthèse similaire, mais elle est optimisée pour un rendement et une pureté plus élevés. Le processus utilise des solvants organiques et fonctionne sous des températures contrôlées (60-120 °C) et des temps de réaction (1-5 heures). Le produit brut est ensuite purifié par recristallisation avec de l’alcool anhydre .
Analyse Des Réactions Chimiques
Types de réactions : Le Dyclonine subit diverses réactions chimiques, notamment :
Réactions de substitution : La réaction principale implique la substitution de l’atome de chlore dans la 3-chloro-4’-butoxypropiophénone par le groupe pipéridine.
Liaison hydrogène : Dans la formation de sels de this compound, tels que ceux avec l’acide p-toluènesulfonique, de fortes interactions de liaison hydrogène stabilisent la structure.
Réactifs et conditions courants :
Éthérification : Bromure de n-butyle et phénol.
Acétylation : Chlorure de 3-chloropropionyle et un catalyseur.
Condensation : Chlorhydrate de pipéridine et triéthylamine.
Principaux produits :
Chlorhydrate de this compound : Le principal produit formé à partir de la réaction de condensation.
Sels de this compound : Formés par des réactions avec des acides comme l’acide p-toluènesulfonique.
4. Applications de recherche scientifique
Le this compound a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle dans l’étude des anesthésiques locaux et de leurs interactions avec divers récepteurs.
Médecine : Principalement utilisé comme anesthésique topique pour soulager la douleur lors des procédures dentaires, de l’endoscopie et des brûlures mineures.
Comparaison Avec Des Composés Similaires
Lidocaine: Another local anesthetic used for similar applications but differs in its chemical structure and duration of action.
Benzocaine: A local anesthetic commonly used in topical pain relief products.
Procaine: Known for its use in dental procedures but has a shorter duration of action compared to dyclonine.
Uniqueness of this compound: this compound is unique in its chemical structure, being a ketone rather than an ester or amide like many other local anesthetics. This gives it a distinct profile in terms of its duration of action and potential side effects .
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19/h7-10H,2-6,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEWSEKUUPWQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
536-43-6 (hydrochloride) | |
| Record name | Dyclonine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047864 | |
| Record name | Dyclonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dyclonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (HCl salt), 4.60e-02 g/L | |
| Record name | Dyclonine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dyclonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade. | |
| Record name | Dyclonine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
586-60-7 | |
| Record name | Dyclonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dyclonine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dyclonine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dyclonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DYCLONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/078A24Q30O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dyclonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174-175 | |
| Record name | Dyclonine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



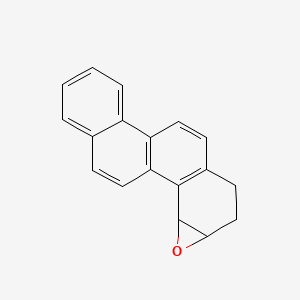
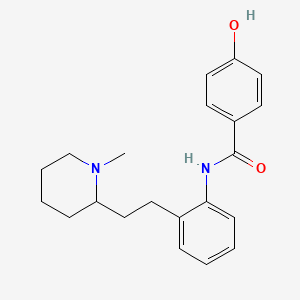


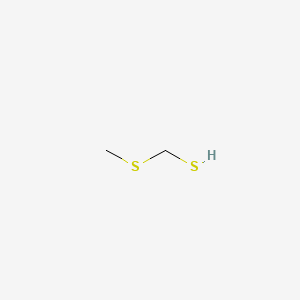
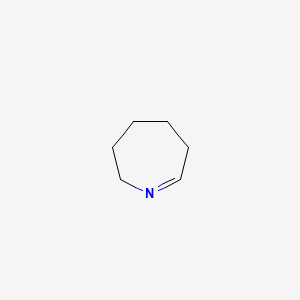
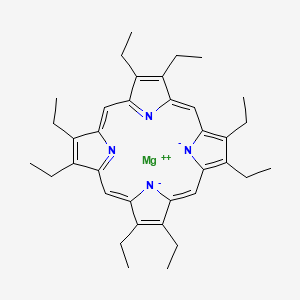
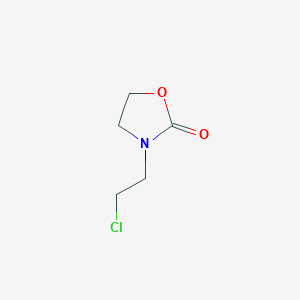

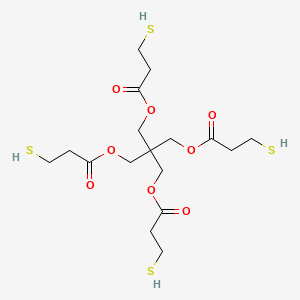

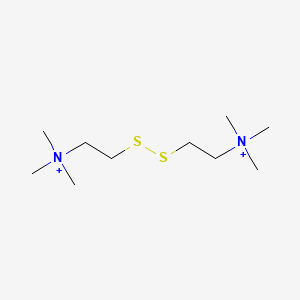
![1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one](/img/structure/B1211812.png)
